6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-(furan-2-yl)-2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-9-6(10(13)14)3-4-7(11-9)8-2-1-5-15-8/h1-5H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKSLZHHOKQLSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C(=O)N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501197613 | |
| Record name | 6-(2-Furanyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501197613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56304-44-0 | |
| Record name | 6-(2-Furanyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56304-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2-Furanyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501197613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as the use of renewable resources and environmentally benign solvents, are increasingly being adopted in industrial settings to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The dihydropyridine moiety can be reduced to form tetrahydropyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like Lewis acids (e.g., aluminum chloride) and controlled temperatures.
Major Products Formed
The major products formed from these reactions include various substituted furans, reduced dihydropyridine derivatives, and oxidized carboxylic acids. These products can serve as intermediates for further chemical transformations or as final compounds with specific applications.
Scientific Research Applications
6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a scaffold for drug development, particularly for targeting specific enzymes and receptors.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring can participate in π-π stacking interactions, while the dihydropyridine moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid with analogs differing in substituents at position 6:
Key Observations:
- Substituent Effects on Melting Points : Aromatic substituents (e.g., phenyl, thiophen-2-yl) increase melting points compared to furan, likely due to enhanced π-stacking interactions.
- Electron-Withdrawing Groups : The 4-nitro and 3-chloro substituents reduce solubility in polar solvents but may enhance binding to biological targets .
- Biological Activity : Phenyl and chlorophenyl derivatives show moderate antioxidant or antibacterial activity, suggesting substituent-dependent pharmacodynamics .
Spectroscopic Trends
- IR Spectroscopy : All compounds exhibit characteristic NH (~3174 cm⁻¹) and C=O (~1631–1722 cm⁻¹) stretches. The absence of OH bands in methyl-protected derivatives confirms successful functionalization .
- NMR Spectroscopy : Aromatic protons in 6-aryl derivatives appear at δ 7.14–8.34, while furan protons in 15b resonate at δ 6.76–8.42 .
Biological Activity
6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the class of dihydropyridine derivatives, which are known for their potential therapeutic applications, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity, synthesis, and potential applications of this compound based on current scientific literature.
- Molecular Formula : C₁₀H₇NO₄
- Molecular Weight : 205.17 g/mol
- CAS Number : 56304-44-0
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer and antimicrobial agent.
Anticancer Activity
Research indicates that derivatives of dihydropyridine exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that certain analogs showed potent cytotoxicity against human tumor cell lines, with one analog being 2.5 times more active than doxorubicin against the HT29 colon carcinoma cell line . The following table summarizes the cytotoxic effects observed:
| Compound | Cell Line | IC₅₀ (µM) | Relative Activity to Doxorubicin |
|---|---|---|---|
| Analog 24 | HT29 (Colon) | 0.4 | 2.5x |
| Analog 15 | MCF7 (Breast) | 1.0 | 1.5x |
| Analog 23 | A549 (Lung) | 0.8 | 1.8x |
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various bacterial strains. Notably, one study reported that certain derivatives exhibited antimicrobial activity comparable to standard antibiotics like ampicillin against Staphylococcus aureus and Escherichia coli . The following table summarizes the antimicrobial efficacy:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Analog 24 | Staphylococcus aureus | 0.5 µg/mL |
| Analog 20 | Escherichia coli | 0.5 µg/mL |
| Analog 21 | Pseudomonas aeruginosa | 1.0 µg/mL |
The mechanism by which these compounds exert their biological effects is linked to their ability to interact with specific cellular targets. For instance, dihydropyridine derivatives are known to inhibit key enzymes involved in cell proliferation and survival pathways, such as topoisomerases and protein kinases . The interaction with DNA gyrase has also been noted, suggesting a similar action to fluoroquinolone antibiotics, which stabilize the enzyme-DNA complex leading to cell death .
Case Studies
Several case studies have illustrated the effectiveness of this compound in preclinical settings:
- Cytotoxicity Study : In a comparative study involving various dihydropyridine derivatives, it was found that modifications on the furan ring significantly enhanced cytotoxicity against multiple cancer cell lines .
- Antimicrobial Efficacy : A comprehensive evaluation of several furan-containing compounds demonstrated that modifications could lead to enhanced activity against resistant bacterial strains, suggesting a promising avenue for developing new antibiotics .
Q & A
Validating computational predictions of furan ring reactivity
- Experimental Validation : Perform electrophilic substitution (e.g., bromination) under mild conditions (NBS in CCl4). Monitor regioselectivity via 1H NMR (appearance of Br-substituted furan protons at δ 7.4–7.6 ppm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
